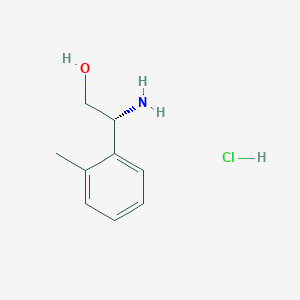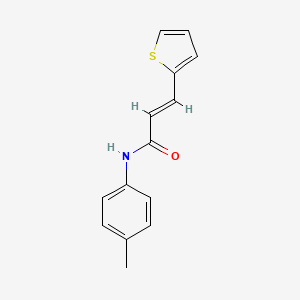
N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide core, which is substituted with a phenoxyethyl group and a tetrahydrofuran-2-yl methoxy group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-phenoxyethanol: This can be achieved by reacting phenol with ethylene oxide under basic conditions.
Formation of 2-phenoxyethylamine: 2-phenoxyethanol is then converted to 2-phenoxyethylamine through a reductive amination process.
Synthesis of 6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid: This intermediate is prepared by reacting nicotinic acid with tetrahydrofuran-2-yl methanol in the presence of a dehydrating agent.
Coupling Reaction: Finally, 2-phenoxyethylamine is coupled with 6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: The nitro group (if present) on the nicotinamide core can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Amino derivatives of the nicotinamide core.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving nicotinamide pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl and tetrahydrofuran-2-yl methoxy groups can modulate the compound’s binding affinity and specificity towards these targets. The nicotinamide core plays a crucial role in the compound’s biological activity, influencing pathways related to NAD+ metabolism and cellular energy homeostasis.
Comparison with Similar Compounds
N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be compared with other nicotinamide derivatives such as:
Nicotinamide riboside: Known for its role in NAD+ biosynthesis and potential anti-aging effects.
Nicotinamide mononucleotide: Another NAD+ precursor with similar biological activities.
6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Lacks the phenoxyethyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nicotinamide derivatives.
Properties
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-(2-phenoxyethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-19(20-10-12-24-16-5-2-1-3-6-16)15-8-9-18(21-13-15)25-14-17-7-4-11-23-17/h1-3,5-6,8-9,13,17H,4,7,10-12,14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDXWRNRQBYRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2416028.png)




![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2416036.png)
![1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2416037.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2416042.png)
![3-[(Quinazolin-4-yl)amino]propan-1-ol](/img/structure/B2416043.png)



